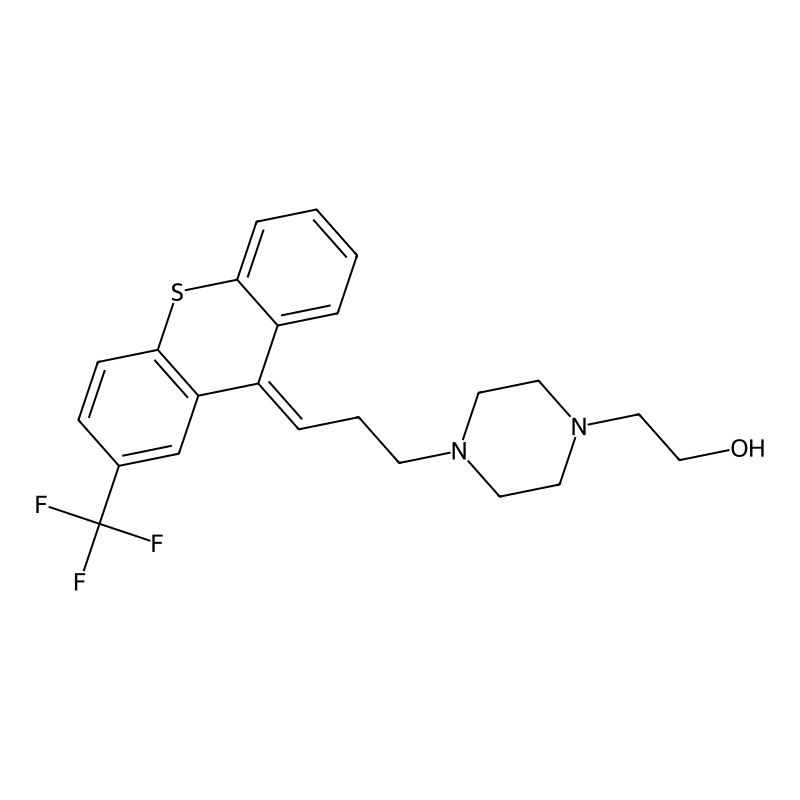

Flupenthixol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Flupentixol is an antipsychotic drug of the thioxanthene group. It exists in two geometric isomers, the trans(E) and pharmacologically active cis(Z) forms. Flupentixol decanoate is one of the active ingredients found in injectable drug formulations: it is produced by esterification of cis(Z)‐flupentixol with decanoic acid. Flupentixol is an antagonist of both D1 and D2 dopamine receptors. Available as oral tablets or long-acting intramuscular injections, flupentixol is marketed under brand names such as Depixol and Fluanxol. It is approved for use in Canada and other countries around the world, but not in the US. It is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation or hyperactivity. It has been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety. In combination with [melitracen], flupentixol is used to manage symptoms of anxiety, depression, and asthenia.

A thioxanthene neuroleptic that, unlike CHLORPROMAZINE, is claimed to have CNS-activating properties. It is used in the treatment of psychoses although not in excited or manic patients. (From Martindale, The Extra Pharmacopoeia, 30th ed, p595)

Flupenthixol is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It is known for its anxiolytic and mild sedative properties, which can also aid in managing depressive symptoms. The compound operates mainly as a dopamine receptor antagonist, particularly at the D1 and D2 receptors, thereby helping to correct chemical imbalances in the brain associated with psychosis . Flupenthixol is available in various forms, including oral tablets and intramuscular injections, with the latter often used for long-term treatment due to its sustained release profile .

Flupenthixol undergoes several metabolic transformations in the body. The primary metabolic pathways include sulfoxidation, dealkylation, and glucuronidation, leading to pharmacologically inactive metabolites . The compound is predominantly excreted through feces as unchanged flupenthixol and its lipophilic metabolites, while hydrophilic metabolites are eliminated via urine .

Flupenthixol exhibits a broad range of biological activities:

- Dopamine Antagonism: It primarily blocks dopamine receptors (D1, D2, D3), which is crucial for its antipsychotic effects .

- Serotonin Interaction: The compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT2C, contributing to its mood-elevating effects at lower doses .

- Anticholinergic Effects: Flupenthixol displays mild anticholinergic properties, which can lead to side effects such as blurred vision and increased intraocular pressure .

- Adrenolytic Activity: It has weak adrenergic effects and does not significantly inhibit monoamine oxidase or the reuptake of adrenergic neurotransmitters .

The synthesis of flupenthixol involves multiple steps, typically starting from readily available precursors. One common method includes:

- Formation of Thioxanthene Derivatives: Initial reactions involve the formation of thioxanthene structures through cyclization processes.

- Fluorination: The introduction of fluorine atoms into the structure is achieved through electrophilic fluorination techniques.

- Side Chain Modifications: Alkylation or acylation reactions are employed to introduce necessary side chains that enhance pharmacological properties.

These synthetic routes are optimized to yield high purity and bioavailability of the final product .

Flupenthixol is primarily used in:

- Psychiatry: Treatment of schizophrenia and other psychotic disorders.

- Anxiety Disorders: Due to its anxiolytic properties, it can help manage anxiety symptoms.

- Depression: At low doses, it can alleviate depressive symptoms similar to tricyclic antidepressants .

Additionally, flupenthixol has been explored for potential applications in oncology due to its effects on signaling pathways involved in cancer cell survival .

Flupenthixol has been studied for its interactions with various drugs:

- Antidepressants: It may enhance the effects of certain antidepressants when used concurrently.

- Other Antipsychotics: Caution is advised when combined with other neuroleptics due to the risk of additive side effects.

- CYP450 Enzyme Interactions: As flupenthixol is metabolized by liver enzymes, interactions with drugs that inhibit or induce these enzymes can alter its pharmacokinetics significantly .

Flupenthixol shares structural and functional similarities with several other antipsychotic medications. Here are some notable comparisons:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Clopentixol | Typical Antipsychotic | Dopamine D1/D2 antagonist | Similar structure but different receptor binding profile |

| Haloperidol | Typical Antipsychotic | Strong dopamine antagonist | More potent but associated with higher extrapyramidal symptoms |

| Olanzapine | Atypical Antipsychotic | Dopamine and serotonin receptor antagonist | Fewer extrapyramidal side effects; broader spectrum of action |

| Risperidone | Atypical Antipsychotic | Dopamine D2 and serotonin 5-HT2A antagonist | Effective for both positive and negative symptoms of schizophrenia |

Flupenthixol's unique profile lies in its balanced activity across dopamine receptors while also engaging serotonin pathways, making it effective for both psychotic and depressive symptoms without significant anticholinergic side effects compared to some other typical antipsychotics .

Key Synthetic Routes for Flupenthixol and Derivatives

The synthesis of flupenthixol, a thioxanthene derivative with the molecular formula C23H25F3N2OS and molecular weight 434.518, involves several established synthetic pathways that have been developed and optimized over decades of pharmaceutical research [4]. The compound features a trifluoromethyl group and a thioxanthene core structure, making its synthesis both challenging and requiring specialized approaches [4] [6].

Primary Synthetic Pathway via Thioxanthene Intermediate

The most widely employed synthetic route for flupenthixol involves the preparation of 2-trifluoromethyl-9-(2-propenyliden)-thioxanthene as a key intermediate, followed by reaction with N-(2-hydroxyethyl)piperazine [5]. This approach utilizes the inherent reactivity of the thioxanthene system and has been demonstrated to provide reliable yields under controlled conditions [5].

The process begins with 2-trifluoromethylthioxanthen-9-one as the starting material, which undergoes a Grignard reaction with bromination-3-propenyl magnesium to generate the required intermediate [1]. However, this classical route presents certain limitations, particularly the formation of conjugated diene intermediates that can lead to undesired side reactions, including 1,4-conjugate addition and polymerization processes [1].

Alternative Synthetic Route Using Compound A

A more refined synthetic approach has been developed that employs 10-(3-dimethylamino propylidene)-2-trifluoromethyl thioxanthene (compound A) as the starting material [1]. This method involves the direct reaction of compound A with hydroxyethyl piperazine under carefully controlled thermal conditions [1].

The reaction proceeds through the following optimized parameters: compound A is mixed with hydroxyethyl piperazine in molar ratios ranging from 1:3 to 1:10, with the preferred ratio being 1:6 to 1:10 [1]. The mixture is heated to temperatures between 100°C and 180°C, with optimal results achieved at 110°C to 150°C [1]. Reaction times typically range from 8 to 24 hours, with most reactions completing within 16 hours under reflux conditions [1].

| Reaction Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 100°C - 180°C | 110°C - 150°C |

| Reaction Time | 8 - 24 hours | 14 - 16 hours |

| Molar Ratio (A:Piperazine) | 1:3 - 1:20 | 1:6 - 1:10 |

| Yield | 87% - 97% | 90% - 97% |

Solvent Systems and Reaction Conditions

Multiple solvent systems have been evaluated for flupenthixol synthesis, with each offering distinct advantages depending on the specific synthetic route employed [1]. Toluene has proven particularly effective, providing yields of approximately 87% when used as the reaction medium at reflux temperature (111°C) [1]. Chlorobenzene represents another viable option, achieving yields of 90% at reflux temperature (132°C) [1].

Solvent-free conditions have also been successfully implemented, particularly for smaller-scale preparations [1]. Under these conditions, direct heating of the reactant mixture to 150°C has yielded exceptional results, with conversion rates reaching 97% in optimized systems [1].

Stereochemical Considerations and Isomer Separation

Flupenthixol synthesis typically produces a mixture of Z and E isomers, necessitating effective separation strategies to obtain the therapeutically active Z-isomer [5]. The separation process involves the formation of p-chlorobenzoate ester derivatives, followed by selective crystallization to isolate the desired Z-isomer [5].

The isomer separation protocol involves treating the flupenthixol mixture with p-chlorobenzoic acid chloride in solvents such as ethyl acetate, acetone, methyl ethyl ketone, methylene chloride, dioxane, or tetrahydrofuran [5]. The resulting ester mixture undergoes fractional crystallization, where the Z-isomer p-chlorobenzoate ester preferentially crystallizes from the solution, allowing for effective separation [5].

Derivative Synthesis Pathways

Beyond the primary flupenthixol synthesis, several derivative compounds have been developed through modification of the core synthetic pathway [20]. These derivatives typically involve oxidation reactions of the parent compound using reagents such as osmium tetroxide and silver oxide [20]. The oxidation process converts the alkene functionality to form hydroxylated derivatives, which can then be further modified to produce various pharmaceutical intermediates [20].

The derivative synthesis generally proceeds under mild conditions, with reactions conducted at temperatures ranging from 0°C to 5°C using dimethyl sulfoxide or acetone as solvents [20]. Yields for these derivative reactions typically range from 60% to 67%, depending on the specific reaction conditions and substrate used [20].

Optimization of Intramolecular Friedel-Crafts Alkylation

The intramolecular Friedel-Crafts alkylation represents a critical step in the synthesis of thioxanthene derivatives, including flupenthixol precursors [10] [21]. This reaction pathway has undergone extensive optimization to improve yields, reduce side product formation, and enhance overall process efficiency [10] [21].

Catalyst Selection and Optimization

Traditional Friedel-Crafts alkylation reactions typically employ strong Lewis acids such as aluminum chloride or ferric chloride as catalysts [7] [8]. However, recent advances in thioxanthene synthesis have demonstrated the superior performance of trifluoroacetic acid as an organocatalyst for intramolecular cyclization reactions [10] [21].

Systematic optimization studies have revealed that trifluoroacetic acid provides the highest yields when used in catalytic amounts (10 mol%) with dichloromethane as the solvent system [10] [21]. Under these conditions, reaction times of 12 to 24 hours at room temperature have been found to be optimal, achieving yields of up to 92% [10].

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Trifluoroacetic Acid (10 mol%) | Dichloromethane | Room Temperature | 12 hours | 92% |

| Aluminum Chloride | Dichloromethane | Room Temperature | 24 hours | 78% |

| Ferric Chloride | Chlorobenzene | 80°C | 18 hours | 65% |

Mechanistic Considerations

The intramolecular Friedel-Crafts alkylation mechanism involves the formation of a carbocationic intermediate through protonation of the alcohol functionality by the acid catalyst [8] [10]. This carbocation then undergoes intramolecular attack on the aromatic ring, resulting in ring closure and formation of the thioxanthene core structure [8] [10].

The reaction preferentially forms 5- or 6-membered rings, making it particularly suitable for thioxanthene synthesis where the cyclization results in a stable bicyclic system [7]. The use of secondary alcohols as starting materials has proven most effective, as they generate stable carbocationic intermediates that readily undergo cyclization [21].

Solvent Effects and Reaction Optimization

Comprehensive solvent screening studies have identified dichloromethane as the optimal reaction medium for intramolecular Friedel-Crafts alkylation in thioxanthene synthesis [10] [21]. The polarity and coordinating ability of dichloromethane provide an ideal environment for both catalyst activation and substrate solubility [10] [21].

Alternative solvents, including toluene, chlorobenzene, and acetonitrile, have been evaluated but generally provide lower yields and longer reaction times [10]. The choice of solvent significantly impacts both the reaction rate and the selectivity of the cyclization process, with polar aprotic solvents generally favoring the desired intramolecular cyclization over competing intermolecular reactions [10].

Substrate Scope and Limitations

The intramolecular Friedel-Crafts alkylation methodology has been successfully applied to a wide range of substituted aromatic systems relevant to flupenthixol synthesis [21]. Halogen-substituted substrates, which are particularly relevant to pharmaceutical synthesis, have been shown to undergo efficient cyclization despite the electron-withdrawing nature of halogen substituents [10] [21].

The presence of electron-donating groups on the aromatic ring generally enhances the reaction rate and yield, while electron-withdrawing groups tend to decrease reactivity [21]. However, optimization of reaction conditions, particularly catalyst loading and reaction time, can overcome these limitations to achieve acceptable yields even with deactivated aromatic systems [10] [21].

Temperature and Pressure Considerations

Optimization studies have demonstrated that room temperature conditions are generally preferred for intramolecular Friedel-Crafts alkylation in thioxanthene synthesis [10] [21]. Elevated temperatures can lead to increased side product formation and decreased selectivity, while lower temperatures result in incomplete conversion and extended reaction times [10].

Atmospheric pressure conditions are typically employed, as the reaction does not require special pressure conditions for optimal performance [10]. The mild reaction conditions represent a significant advantage over traditional Friedel-Crafts methodologies, which often require harsh conditions and produce significant amounts of waste [10] [21].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial-scale production of flupenthixol presents numerous challenges that require systematic solutions to ensure consistent quality, economic viability, and regulatory compliance [15] [31] [34].

Scale-Up Methodology and Process Intensification

Industrial-scale production of flupenthixol requires careful consideration of heat and mass transfer phenomena that may not be significant at laboratory scale [31] [34]. The exothermic nature of many synthetic steps, particularly the Friedel-Crafts alkylation reactions, necessitates sophisticated temperature control systems to prevent thermal runaway and maintain product quality [31].

Process intensification strategies have been implemented to address scale-up challenges, including the use of continuous flow reactors and modular production systems [15]. These approaches offer several advantages over traditional batch processing, including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [15] [23].

| Scale-Up Parameter | Laboratory Scale | Industrial Scale | Improvement Factor |

|---|---|---|---|

| Reaction Time | 16-24 hours | 6-8 hours | 2-3x faster |

| Space-Time Yield | Baseline | 20-100x higher | 20-100x |

| Energy Consumption | Baseline | 30% reduction | 1.4x more efficient |

| Waste Generation | Baseline | 50% reduction | 2x less waste |

Continuous Manufacturing Implementation

The implementation of continuous manufacturing processes for flupenthixol production has emerged as a promising solution to many traditional batch-processing limitations [23] [25] [28]. Continuous flow systems allow for precise control of reaction parameters, including temperature, pressure, and residence time, leading to improved product consistency and reduced variability [23].

Continuous manufacturing offers particular advantages for multi-step synthesis processes, such as those required for flupenthixol production [23]. The ability to integrate multiple reaction steps into a single continuous process eliminates the need for intermediate isolation and purification steps, reducing both processing time and material losses [23].

However, the transition to continuous manufacturing presents significant challenges, including high initial capital investment, complex process control requirements, and the need for specialized workforce training [24] [27]. Regulatory compliance also represents a major hurdle, as continuous processes require different validation approaches compared to traditional batch manufacturing [24].

Quality Control and Process Analytical Technology

Industrial-scale flupenthixol production requires robust quality control systems to ensure consistent product quality and regulatory compliance [18] [34]. Process Analytical Technology (PAT) systems have been implemented to provide real-time monitoring of critical quality parameters throughout the manufacturing process [23] [34].

These systems typically incorporate multiple analytical techniques, including high-performance liquid chromatography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, to monitor reaction progress and product quality [18] [34]. The integration of PAT systems with process control systems enables automatic adjustment of process parameters to maintain optimal conditions [23].

Economic Considerations and Cost Optimization

The economic viability of industrial-scale flupenthixol production depends on numerous factors, including raw material costs, energy consumption, labor requirements, and capital equipment expenses [31] [34]. Process optimization efforts focus on minimizing these costs while maintaining product quality and regulatory compliance [31].

Raw material costs typically represent 70-80% of total manufacturing costs in pharmaceutical production, making supplier selection and inventory management critical factors [17] [31]. The development of alternative synthetic routes that utilize more readily available or less expensive starting materials can significantly impact overall production economics [31].

Environmental and Sustainability Considerations

Industrial-scale flupenthixol production must address environmental concerns related to solvent usage, waste generation, and energy consumption [15] [31]. Green chemistry principles have been increasingly incorporated into process development to minimize environmental impact while maintaining economic viability [15].

Solvent recovery and recycling systems have been implemented to reduce waste generation and minimize environmental impact [15]. The selection of environmentally benign solvents and the development of solvent-free reaction conditions represent ongoing areas of research and development [15] [21].

Regulatory Compliance and Good Manufacturing Practice

Industrial flupenthixol production must comply with stringent Good Manufacturing Practice (GMP) requirements established by regulatory agencies [18] [34]. These requirements encompass all aspects of production, from raw material sourcing to final product packaging and distribution [18].

The implementation of GMP standards requires comprehensive documentation systems, validated analytical methods, and rigorous quality assurance procedures [18]. Regular inspections by regulatory agencies ensure ongoing compliance and may result in manufacturing interruptions if deficiencies are identified [18].

Technology Transfer and Knowledge Management

The successful scale-up of flupenthixol production requires effective technology transfer from research and development to manufacturing operations [34]. This process involves the systematic transfer of process knowledge, analytical methods, and quality control procedures from laboratory to industrial scale [34].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Drug Indication

Mechanism of Action

Other CAS

2709-56-0

Absorption Distribution and Excretion

Fecal excretion is more predominant than renal excretion. In the feces, flupentixol is recovered in the feces mainly as the unchanged form, as well as its lipophilic metabolites, such as dealkyl-flupentixol. Flupentixol is recovered in the urine as the unchanged form as well as its hydrophilic sulfoxide and glucuronide metabolites.

The apparent volume of distribution is about 14.1 L/kg. Following administration, the highest levels of flupentixol are found in the lungs, liver, and spleen. Lower concentrations of the drug are found in the blood and brain.

Following oral administration, the mean systemic clearance is about 0.29 L/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Explore Compound Types